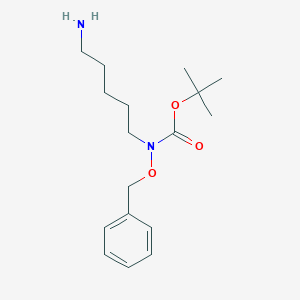

![molecular formula C9H14N2O B177221 2-[4-Amino(methyl)anilino]-1-ethanol CAS No. 17625-86-4](/img/structure/B177221.png)

2-[4-Amino(methyl)anilino]-1-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

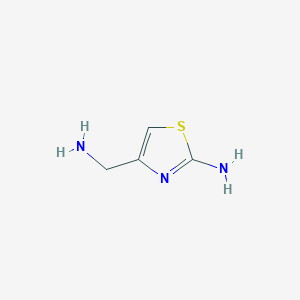

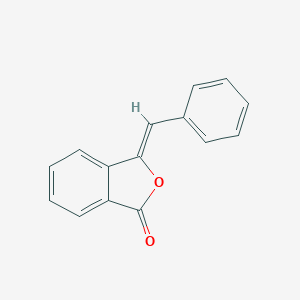

The molecular structure of “2-[4-Amino(methyl)anilino]-1-ethanol” can be represented by the InChI code: 1S/C9H14N2O/c1-11(6-7-12)9-4-2-8(10)3-5-9/h2-5,12H,6-7,10H2,1H3. The SMILES representation of the molecule is: CN(CCO)C1=CC=C(C=C1)N.

Applications De Recherche Scientifique

Ultraviolet Spectra and Solvent Interactions

Research into the ultraviolet spectra of aniline and its derivatives, including those similar to 2-[4-Amino(methyl)anilino]-1-ethanol, has shown that N-methylation increases the electron-donating ability of the amino group. The introduction of a methyl group or halogen atom into the phenyl or pyridyl ring also produces a bathochromic shift, indicating changes in absorption properties that could be relevant for designing UV-sensitive materials or understanding solvent interactions (Cumper & Singleton, 1968).

Synthesis and Chemical Reactions

A study on the differentiation of receptors responsive to isoproterenol highlighted the structural modification of related compounds for altering sympathomimetic activity, which has implications for developing new pharmacological agents (Lands, Ludueña & Buzzo, 1967). Furthermore, the kinetics and mechanisms of reactions involving anilines with specific carbonates in aqueous ethanol solutions provide insights into reaction pathways, which can inform the synthesis of new compounds (Castro et al., 2003).

Polymer Synthesis and Characterization

New Mannich base synthesis involving anilines indicates potential applications in creating novel organic compounds with specific properties, such as enhanced reactivity or altered physical characteristics (Hussein & Yousif, 2021). Additionally, the preparation of conducting liquid crystalline polymers based on poly(2-ethanol aniline) suggests applications in the development of new materials for electronics and optics (Hosseini, Sarrafi & Hosseini, 2013).

Analytical and Physical Chemistry

The study of solvent effects on the photoamination of 1-amino-2,4-dibromoanthraquinone, which relates to compounds like this compound, offers new insights into reaction mechanisms that could be pivotal for designing light-sensitive compounds or understanding photochemical reactions in different solvents (Inoue & Hida, 1978).

Orientations Futures

Naphthoquinone derivatives, which are related to “2-[4-Amino(methyl)anilino]-1-ethanol”, have been explored for potential biological activity. They have been synthesized and evaluated as anticancer, antimalarial, antiviral, antifungal, and antibacterial molecules . This suggests that “this compound” and similar compounds could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .

Propriétés

IUPAC Name |

2-(4-amino-N-methylanilino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-11(6-7-12)9-4-2-8(10)3-5-9/h2-5,12H,6-7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMFIOIYHBJNOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate](/img/structure/B177159.png)

![2,3-Dihydro-1H-benz[E]inden-1-one](/img/structure/B177165.png)

![N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine](/img/structure/B177166.png)